1,3,5-trimethylpyrazole substituted azepane derivatives literature
1,3,5-trimethylpyrazole substituted azepane derivatives literature
An In-depth Technical Guide to the Synthesis and Evaluation of 1,3,5-Trimethylpyrazole Substituted Azepane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies, characterization, and potential biological evaluation of a novel class of compounds: 1,3,5-trimethylpyrazole substituted azepane derivatives. By combining two pharmacologically significant scaffolds, this guide offers a forward-looking perspective on a promising area for drug discovery.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a powerful approach to generating novel molecular entities with enhanced or unique biological activities. This guide focuses on the promising fusion of the 1,3,5-trimethylpyrazole and azepane moieties, two "privileged scaffolds" that have independently contributed to the development of numerous therapeutic agents.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug design.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The substitution pattern on the pyrazole ring plays a crucial role in modulating its biological activity, with trisubstituted pyrazoles often demonstrating significant potency.[6][7]
On the other hand, the azepane ring, a seven-membered saturated heterocycle, offers a flexible and three-dimensional scaffold that is increasingly recognized for its potential in drug discovery.[8][9] Azepane derivatives are found in a number of FDA-approved drugs and clinical candidates, demonstrating a broad range of therapeutic applications, including anticancer, antimicrobial, and central nervous system activities.[9][10] The conformational flexibility of the azepane ring allows for optimal interactions with various biological targets.[10][11]
The rationale for combining the 1,3,5-trimethylpyrazole moiety with the azepane core lies in the potential for synergistic or additive pharmacological effects. The trimethyl-substituted pyrazole can provide a rigid, electron-rich aromatic system capable of engaging in various intermolecular interactions, while the azepane ring offers a versatile scaffold for exploring chemical space in three dimensions. This guide outlines a systematic approach to the synthesis, characterization, and biological evaluation of this novel class of compounds, providing a roadmap for researchers to explore their therapeutic potential.
Proposed Synthetic Strategies
The key challenge in synthesizing 1,3,5-trimethylpyrazole substituted azepane derivatives is the formation of the covalent bond between the two heterocyclic systems. Several synthetic strategies can be envisioned, depending on the desired point of attachment on the azepane ring. Below are two plausible synthetic routes.
Strategy A: N-Arylation of Azepane with a Pre-functionalized Pyrazole
This approach involves the coupling of azepane with a 1,3,5-trimethylpyrazole derivative bearing a suitable leaving group, such as a halogen.
Experimental Protocol: Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)azepane
Step 1: Synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole
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To a solution of 1,3,5-trimethylpyrazole (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with saturated sodium thiosulfate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 4-iodo-1,3,5-trimethyl-1H-pyrazole.
Step 2: Buchwald-Hartwig Amination
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To an oven-dried flask, add 4-iodo-1,3,5-trimethyl-1H-pyrazole (1.0 eq), azepane (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
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Evacuate and backfill the flask with argon.
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Add anhydrous toluene and heat the reaction mixture to 110 °C for 24 hours.
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Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)azepane.
Strategy B: Reductive Amination of an Azepane Ketone
This strategy allows for the introduction of the pyrazole moiety at a carbon atom of the azepane ring, starting from a commercially available azepan-4-one.
Experimental Protocol: Synthesis of 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)amino)azepane
Step 1: Synthesis of 1,3,5-trimethyl-1H-pyrazol-4-amine
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This starting material can be synthesized via nitration of 1,3,5-trimethylpyrazole followed by reduction.
Step 2: Reductive Amination
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To a solution of azepan-4-one hydrochloride (1.0 eq) and 1,3,5-trimethyl-1H-pyrazol-4-amine (1.0 eq) in methanol, add triethylamine (1.1 eq) and stir for 30 minutes.
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Add sodium cyanoborohydride (1.5 eq) portion-wise and stir the reaction mixture at room temperature for 24 hours.
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Quench the reaction with water and extract with dichloromethane.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 4-((1,3,5-trimethyl-1H-pyrazol-4-yl)amino)azepane.
Proposed Characterization and Analytical Methods
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure and connectivity of the atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass and confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Proposed Biological Evaluation
Given the known pharmacological profiles of pyrazole and azepane derivatives, the novel 1,3,5-trimethylpyrazole substituted azepane derivatives should be screened for a range of biological activities.
Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized compounds.
Key Biological Assays
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Anticancer Activity: The compounds should be screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) using the MTT assay to determine their cytotoxic effects.[12][13][14]
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Anti-inflammatory Activity: The inhibitory effect on cyclooxygenase (COX-1 and COX-2) enzymes can be evaluated using commercially available assay kits.[3][4]
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Antimicrobial Activity: The minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi should be determined using the broth microdilution method.[1]
Protocol: MTT Assay for Cytotoxicity
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Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compounds for 48-72 hours.
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Add MTT solution to each well and incubate for 4 hours.
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Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Hypothesis
Systematic structural modifications will be crucial to understand the structure-activity relationship and to optimize the potency and selectivity of the hit compounds.
| Derivative | Substitution on Azepane | Proposed Activity | Rationale |
| Series A | N-substitution | Potential CNS activity | N-substituted azepanes have shown CNS effects. |
| Series B | C4-amino substitution | Potential anticancer activity | Amine functionality can act as a hydrogen bond donor/acceptor. |
| Series C | C3-substitution | Exploration of new chemical space | May lead to novel biological activities. |
Conclusion and Future Directions
The synthesis and evaluation of 1,3,5-trimethylpyrazole substituted azepane derivatives represent a promising avenue for the discovery of novel therapeutic agents. The proposed synthetic strategies are feasible and provide access to a diverse range of derivatives. The suggested biological screening cascade will enable the identification of lead compounds for further development. Future work should focus on lead optimization through iterative synthesis and biological testing, as well as in-vivo studies to evaluate the efficacy and safety of the most promising candidates.
References
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- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
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- Synthesis and biological evaluation of novel pyrazole scaffold.
- Chemical structures of 1,3,5‐Tri substituted pyrazole, 1,4,5‐Tri... - ResearchGate.
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- Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- 1,3,5-Trimethylpyrazole | Synthetic Intermediate - MedchemExpress.com.
- Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal.
- Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes.
- (PDF) Synthesis, molecular modeling studies and biological evaluation of novel pyrazole derivatives as antitumor and egfr inhibitors - ResearchGate.
- Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols - Benchchem.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives - JOCPR.
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